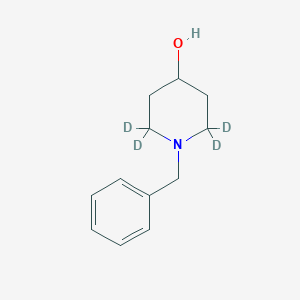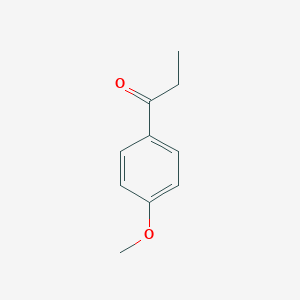
4'-Methoxypropiophenone
Descripción general
Descripción
4’-Methoxypropiophenone is an organic compound with the linear formula CH3OC6H4COC2H5 . It is used as a building block in organic synthesis .
Synthesis Analysis
The molecule of 4’-Methylpropiophenone contains a polar carbonyl (C=O) bond and a nonpolar benzene ring, making it soluble in both non-polar and polar solvents . The hydrogen is typically supplied as molecular hydrogen (H2) gas, and the catalyst facilitates the activation of the hydrogen and its addition across the ketone carbonyl group .Molecular Structure Analysis
The molecular structure of 4’-Methoxypropiophenone is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
4’-Methoxypropiophenone can be used as a building block to synthesize other compounds . For instance, it can be converted to Anethole (AN) via cascade Meerwein–Pondorf–Verley (MPV) reduction and dehydration reactions in a single pot .Physical And Chemical Properties Analysis
4’-Methoxypropiophenone is a low melting fused solid or clear liquid as melt. It has a refractive index of 1.5450-1.5480 as melt . It has a molecular weight of 164.20 , a boiling point of 273-275 °C, a melting point of 27-29 °C, and a density of 0.937 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis of Trans-Anethole
4-MOPP serves as a precursor in the catalytic stereoselective conversion to trans-Anethole . This compound is widely used as an odor cleaner in daily necessities and has applications in food additives, drug synthesis, natural preservatives, and the preparation of polymeric materials . A bifunctional and recyclable Hf-based polymeric nanocatalyst has been developed for this conversion, utilizing biomass-derived 4-MOPP via cascade Meerwein–Pondorf–Verley (MPV) reduction and dehydration reactions .
Biomass Conversion
In the realm of green chemistry, 4-MOPP is utilized for biomass conversion. The aforementioned catalytic process not only converts 4-MOPP to a valuable chemical but also represents a sustainable approach to using biomass as a raw material . This aligns with the global efforts to reduce reliance on fossil fuels and minimize environmental impact.
Bifunctional Catalysis
The conversion process of 4-MOPP to trans-Anethole showcases the use of bifunctional catalysis . The catalyst used has both acid and base sites that synergistically promote the MPV reduction step, while the Brønsted acid species significantly contribute to the subsequent dehydration step . This highlights the potential of 4-MOPP in advancing catalytic materials science.
Transfer Hydrogenation
4-MOPP is involved in transfer hydrogenation reactions as part of its conversion to trans-Anethole. This process uses alcohol as a safer and more convenient hydrogen source and solvent, compared to traditional catalytic systems that use high-pressure hydrogen . This application demonstrates the role of 4-MOPP in developing safer chemical processes.
Development of Polymeric Materials
The polymeric nanocatalyst used for 4-MOPP’s conversion is an example of the development of unconventional MOFs/polymeric materials. These materials have a wide range of applications, including catalysis, gas storage, and separation technologies .
Chemical Safety and Handling
4-MOPP is also a subject of study in terms of chemical safety and handling. It has been classified with certain hazard statements and precautionary statements, which are essential for ensuring safe laboratory practices and industrial applications .
Research on Catalytic Mechanisms
Finally, 4-MOPP is used in research focused on understanding catalytic mechanisms. The study of its conversion to trans-Anethole offers insights into the role of acid-base bifunctional catalysts and the dynamics of MPV reduction and dehydration reactions .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVAWPKTWVFKHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059536 | |
| Record name | 1-Propanone, 1-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methoxypropiophenone | |
CAS RN |
121-97-1 | |
| Record name | 4′-Methoxypropiophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propanoylanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Methoxypropiophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11834 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanone, 1-(4-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanone, 1-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-methoxypropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PROPANOYLANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4W5HX9O2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


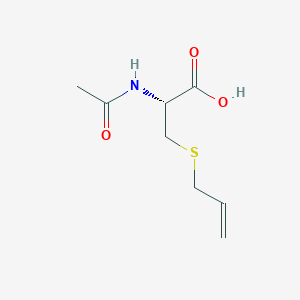
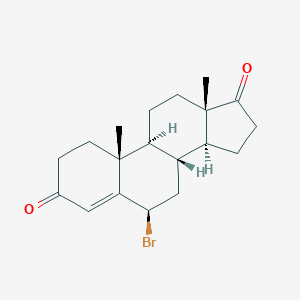

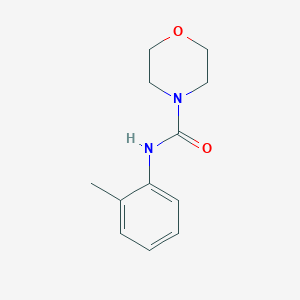
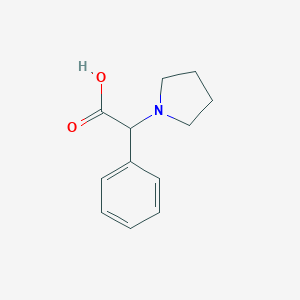
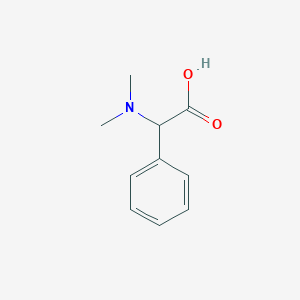
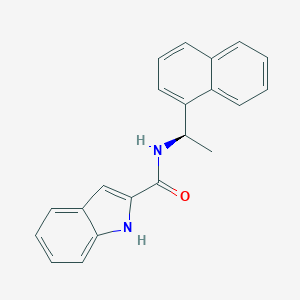
amino}ethane-1-thiol](/img/structure/B29479.png)
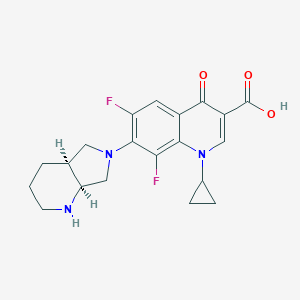
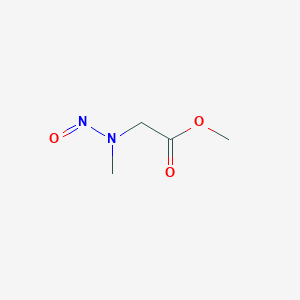
![rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one](/img/structure/B29490.png)
![6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B29494.png)
